molecular formula C11H15N3O2S B8148913 8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide

8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide

Cat. No.: B8148913
M. Wt: 253.32 g/mol
InChI Key: YQEXOTMGZJDAIP-UHFFFAOYSA-N
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Description

7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide is a complex organic compound with a unique structure that includes a thiadiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiadiazepine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide lies in its specific ring system and the presence of the dioxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c15-17(16)10-5-3-6-12-11(10)14-7-2-1-4-9(14)8-13-17/h3,5-6,9,13H,1-2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEXOTMGZJDAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNS(=O)(=O)C3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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